tert-Butyl 4-((2-chloronicotinamido)methyl)piperidine-1-carboxylate
Description
tert-Butyl 4-((2-chloronicotinamido)methyl)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate group at the 1-position and a 2-chloronicotinamido-methyl substituent at the 4-position. This structure combines a rigid piperidine scaffold with a chlorinated nicotinamide moiety, which may confer unique physicochemical and biological properties. Such compounds are often explored as intermediates in drug discovery, particularly for targeting enzymes or receptors where the piperidine framework and halogenated aromatic systems play critical roles.
Properties
IUPAC Name |
tert-butyl 4-[[(2-chloropyridine-3-carbonyl)amino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O3/c1-17(2,3)24-16(23)21-9-6-12(7-10-21)11-20-15(22)13-5-4-8-19-14(13)18/h4-5,8,12H,6-7,9-11H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCNHMZGBNRMLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNC(=O)C2=C(N=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((2-chloronicotinamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 4-((2-chloronicotinamido)methyl)piperidine-1-carboxylate: can undergo various chemical reactions, including:
Oxidation: : Conversion of the piperidine ring to its corresponding N-oxide.
Reduction: : Reduction of the chloronicotinamide moiety to form the corresponding amine.
Substitution: : Replacement of the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: : Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: : Piperidine N-oxide
Reduction: : 2-chloronicotinamide amine
Substitution: : Various substituted piperidine derivatives
Scientific Research Applications
Tert-Butyl 4-((2-chloronicotinamido)methyl)piperidine-1-carboxylate: has several applications in scientific research:
Chemistry: : It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: : The compound can be used to study biological processes involving nicotinamide derivatives.
Industry: : Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which tert-Butyl 4-((2-chloronicotinamido)methyl)piperidine-1-carboxylate exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, it may interact with enzymes or receptors that are part of specific metabolic pathways. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
tert-Butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate
- Key Differences: Replaces the 2-chloronicotinamido-methyl group with a 3,4-dichloroanilino substituent. Features a dichlorinated aromatic amine instead of a chloropyridine-linked amide.
- Crystallographic data (bond angles: ~109.5° for piperidine ring; aromatic C-Cl angles: 124.62°) suggest a planar aromatic system, contrasting with the pyridine ring’s geometry in the target compound .
tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate
- Key Differences :
- Substitutes the chloronicotinamido group with a 3-hydroxypropyl chain.
- Functional Impact :
tert-Butyl 4-((2-chloro-6-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate
- Key Differences :
- Replaces the nicotinamide moiety with a 2-chloro-6-methylpyrimidin-4-yloxy group.
- Molecular weight: 327.81 g/mol (vs. target compound’s ~340–350 g/mol range, estimated).
- Applications :
Comparative Analysis Table
Biological Activity
tert-Butyl 4-((2-chloronicotinamido)methyl)piperidine-1-carboxylate is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H23ClN2O3
- Molecular Weight : 290.79 g/mol
- CAS Number : 1353980-27-4
The biological activity of this compound may be attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often act as enzyme inhibitors or modulators of neurotransmitter systems.
Potential Mechanisms:
- Enzyme Inhibition : Compounds in this class may inhibit enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions such as cancer or metabolic disorders.
- Neurotransmitter Modulation : By interacting with receptors in the central nervous system, these compounds may influence neurotransmitter levels, potentially affecting mood and cognition.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of related compounds and their implications.
Case Studies
Several case studies have highlighted the potential therapeutic applications of piperidine derivatives, including those structurally similar to this compound.
Case Study 1: Cancer Treatment
A study investigated the effects of a piperidine derivative on cancer cell lines. The results indicated significant inhibition of cell growth, suggesting that modifications to the piperidine structure can enhance anti-cancer properties. The study concluded that further exploration into similar derivatives could yield promising candidates for cancer therapy.
Case Study 2: Neurological Disorders
Another research project focused on the neuroprotective effects of piperidine derivatives in models of neurodegenerative diseases. The findings demonstrated that these compounds could protect neuronal cells from oxidative stress, indicating their potential as therapeutic agents for conditions like Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
